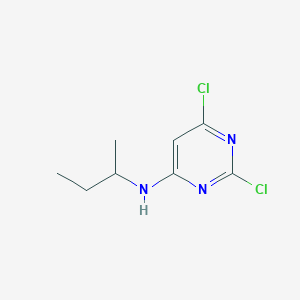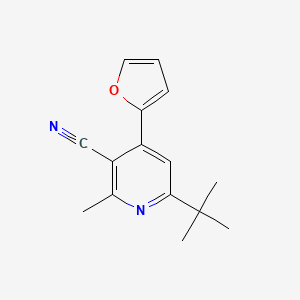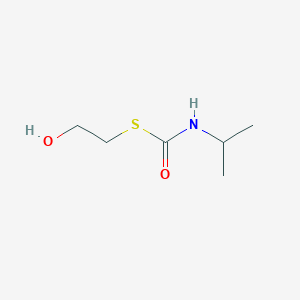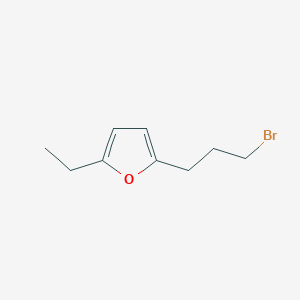
N-(Butan-2-yl)-2,6-dichloropyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(sec-Butyl)-2,6-dichloropyrimidin-4-amine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound features a secondary butyl group attached to the nitrogen atom at position 1 and chlorine atoms at positions 2 and 6 of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(sec-Butyl)-2,6-dichloropyrimidin-4-amine typically involves the reaction of 2,6-dichloropyrimidine with sec-butylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction proceeds via nucleophilic substitution, where the amine group of sec-butylamine displaces one of the chlorine atoms on the pyrimidine ring.
Industrial Production Methods
On an industrial scale, the production of N-(sec-Butyl)-2,6-dichloropyrimidin-4-amine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as recrystallization or chromatography are often employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(sec-Butyl)-2,6-dichloropyrimidin-4-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyrimidine ring can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines can be used under reflux conditions in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a primary amine can yield a new pyrimidine derivative with an amine group replacing one of the chlorine atoms.
Scientific Research Applications
N-(sec-Butyl)-2,6-dichloropyrimidin-4-amine has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to nucleotides.
Industry: The compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(sec-Butyl)-2,6-dichloropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by blocking substrate access. Alternatively, it can interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropyrimidine: The parent compound without the sec-butyl group.
N-(tert-Butyl)-2,6-dichloropyrimidin-4-amine: A similar compound with a tertiary butyl group instead of a secondary butyl group.
N-(sec-Butyl)-4-chloropyrimidin-2-amine: A compound with a similar structure but with only one chlorine atom on the pyrimidine ring.
Uniqueness
N-(sec-Butyl)-2,6-dichloropyrimidin-4-amine is unique due to the presence of both the sec-butyl group and two chlorine atoms on the pyrimidine ring. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
CAS No. |
89099-64-9 |
|---|---|
Molecular Formula |
C8H11Cl2N3 |
Molecular Weight |
220.10 g/mol |
IUPAC Name |
N-butan-2-yl-2,6-dichloropyrimidin-4-amine |
InChI |
InChI=1S/C8H11Cl2N3/c1-3-5(2)11-7-4-6(9)12-8(10)13-7/h4-5H,3H2,1-2H3,(H,11,12,13) |
InChI Key |
ZYOROIBMHCGJHI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=CC(=NC(=N1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-phenyl-](/img/structure/B12906206.png)






![6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-2-ylcyanamide](/img/structure/B12906253.png)



